molecular formula C18H25N3O B11360844 2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11360844
M. Wt: 299.4 g/mol
InChI Key: NYCZGRXYIRJHMX-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and participate in π-π interactions, allowing the compound to bind to proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: This compound has a similar aminophenyl group but a different tricyclic structure.

    4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another compound with multiple aminophenyl groups and a triazine core.

Uniqueness

2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

2-(4-aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C18H25N3O/c1-3-17-9-20-11-18(4-2,16(17)22)12-21(10-17)15(20)13-5-7-14(19)8-6-13/h5-8,15H,3-4,9-12,19H2,1-2H3

InChI Key

NYCZGRXYIRJHMX-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)N)CC

Origin of Product

United States

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